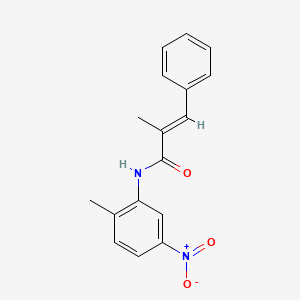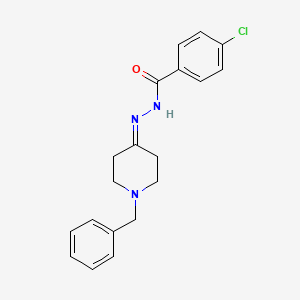
3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide, also known as CF3, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as an anticancer agent.
Mecanismo De Acción
3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide exerts its anticancer activity by targeting the microtubule network, which is essential for cell division and proliferation. 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide binds to the colchicine binding site of tubulin and disrupts the microtubule dynamics, leading to the arrest of cell division and eventual cell death.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide has been found to induce the accumulation of cells in the G2/M phase of the cell cycle, leading to the inhibition of cell proliferation. 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide also induces apoptosis by activating the caspase cascade and upregulating pro-apoptotic proteins. Additionally, 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide has been found to inhibit the migration and invasion of cancer cells, which is essential for metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide exhibits high potency and selectivity towards cancer cells, making it a promising candidate for further development as an anticancer agent. However, 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide has poor solubility in aqueous solutions, which may limit its use in in vivo studies. Additionally, 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide has not been extensively studied for its pharmacokinetic and pharmacodynamic properties, which may affect its efficacy and safety in clinical settings.
Direcciones Futuras
Future studies should focus on improving the solubility and pharmacokinetic properties of 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide to enhance its efficacy as an anticancer agent. Additionally, the mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide should be further elucidated to identify potential drug targets and develop more effective treatments for cancer. Finally, the potential synergistic effects of 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide with other chemotherapeutic agents should be investigated to improve its clinical efficacy.
Métodos De Síntesis
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide involves the reaction of 2-chloro-6-fluoroaniline with 4-fluorobenzaldehyde in the presence of acetic anhydride and catalytic amount of p-toluenesulfonic acid. The resulting product is then reacted with acryloyl chloride to obtain 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide in high yield and purity.
Aplicaciones Científicas De Investigación
3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide has been extensively studied for its potential as an anticancer agent. Several studies have shown that 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. 3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)acrylamide has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2NO/c16-13-2-1-3-14(18)12(13)8-9-15(20)19-11-6-4-10(17)5-7-11/h1-9H,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSWSHQOGSFRGL-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)NC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)NC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-N-(4-fluorophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2,4-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5779342.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5779346.png)


![N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5779381.png)
![N-[4-(aminosulfonyl)benzyl]-4-isopropylbenzamide](/img/structure/B5779382.png)
![[(2-bromophenyl)hydrazono]malononitrile](/img/structure/B5779396.png)


